GAL-021 is a novel chemical entity currently being investigated for its potential therapeutic application as a respiratory stimulant. [] It functions primarily by targeting and inhibiting the activity of large-conductance calcium-activated potassium (BKCa) channels. [, ] These channels, particularly the BKCa channel composed of the α-subunit (Slo1), are found in various tissues, including the carotid body, a chemoreceptor responsible for sensing changes in blood oxygen levels. [, ]
GAL-021's role in scientific research stems from its ability to stimulate respiration and reverse opioid-induced respiratory depression (OIRD). [, ] By inhibiting BKCa channels in the carotid body, GAL-021 enhances the sensitivity to carbon dioxide (CO2) and increases carotid sinus nerve activity, leading to increased respiratory drive. [, , ]
GAL-021 exerts its respiratory stimulant effect primarily by inhibiting BKCa channels, particularly those containing the Slo1 α-subunit. [, ] These channels play a crucial role in regulating neuronal excitability, and their inhibition by GAL-021 leads to increased neuronal activity. []
Carotid Body Activation: GAL-021's action on BKCa channels in the carotid body is central to its mechanism of action. By inhibiting these channels, GAL-021 increases the sensitivity of glomus cells in the carotid body to CO2. [] This heightened sensitivity leads to increased carotid sinus nerve activity, signaling the brainstem to increase respiration. [, ]
Opioid-Induced Respiratory Depression (OIRD) Reversal: GAL-021 has demonstrated significant efficacy in reversing OIRD in preclinical models and human clinical trials. [, , , ] It effectively increases minute ventilation, reduces hypercapnia, and improves blood oxygen levels in the presence of opioid-induced respiratory depression. [, ] Importantly, GAL-021 achieves this reversal without compromising opioid-induced analgesia, making it a promising therapeutic agent for managing OIRD. [, , ]
CO2 Chemosensitivity Enhancement: GAL-021 enhances CO2 chemosensitivity, even at doses that do not independently stimulate ventilation. [] This finding suggests potential applications in treating conditions characterized by reduced CO2 sensitivity, such as certain forms of sleep-disordered breathing.
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: